Cas no 92001-54-2 (6-chloro-8-(1-methylethyl)-9H-Purine)

6-Chloro-8-(1-methylethyl)-9H-purine is a substituted purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a chloro group at the 6-position and an isopropyl group at the 8-position, which may enhance its reactivity and selectivity in nucleophilic substitution reactions. This compound serves as a versatile intermediate in the synthesis of modified purine analogs, which are of interest in drug discovery, particularly for targeting enzyme inhibition or nucleotide-based therapeutics. The isopropyl substitution may contribute to improved lipophilicity, potentially influencing bioavailability. Its purity and stability make it suitable for controlled experimental use in medicinal chemistry and molecular biology studies.
6-chloro-8-(1-methylethyl)-9H-Purine structure
92001-54-2 structure
Product Name:6-chloro-8-(1-methylethyl)-9H-Purine
CAS No:92001-54-2
MF:C8H9ClN4
MW:196.63685965538
CID:1121656
PubChem ID:13168030
Update Time:2025-05-27

6-chloro-8-(1-methylethyl)-9H-Purine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-8-(1-methylethyl)-9H-Purine
    • 6-chloro-8-propan-2-yl-7H-purine
    • 92001-54-2
    • AKOS006306853
    • 6-Chloro-8-isopropyl-1h-purine
    • DTXSID501292043
    • 6-CHLORO-8-(PROPAN-2-YL)-9H-PURINE
    • AB63013
    • 6-Chloro-8-isopropyl-7H-purine
    • EN300-363962
    • 6-CHLORO-8-ISOPROPYL-9H-PURINE
    • CS-0275477
    • Inchi: 1S/C8H9ClN4/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3,(H,10,11,12,13)
    • InChI Key: CCXLFOMHQCRYGT-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=CN=1)N=C(C(C)C)N2

Computed Properties

  • Exact Mass: 196.0515740g/mol
  • Monoisotopic Mass: 196.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.5Ų

6-chloro-8-(1-methylethyl)-9H-Purine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-363962-0.05g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
0.05g
$587.0 2025-03-18
Enamine
EN300-363962-0.1g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
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$615.0 2025-03-18
Enamine
EN300-363962-0.25g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
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$642.0 2025-03-18
Enamine
EN300-363962-0.5g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
0.5g
$671.0 2025-03-18
Enamine
EN300-363962-1.0g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
1.0g
$699.0 2025-03-18
Enamine
EN300-363962-2.5g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
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$1370.0 2025-03-18
Enamine
EN300-363962-5.0g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
5.0g
$2028.0 2025-03-18
Enamine
EN300-363962-10.0g
6-chloro-8-(propan-2-yl)-9H-purine
92001-54-2 95.0%
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$3007.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346147-50mg
6-Chloro-8-isopropyl-1h-purine
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¥38253.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346147-100mg
6-Chloro-8-isopropyl-1h-purine
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¥40068.00 2024-04-25
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